molecular formula C16H22BrNO3 B3174695 tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate CAS No. 954237-65-1

tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3174695
CAS No.: 954237-65-1
M. Wt: 356.25 g/mol
InChI Key: MRYLKTAPAGPHGO-UHFFFAOYSA-N
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Description

tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-bromophenoxymethyl substituent. The Boc group enhances stability during synthetic processes, while the brominated aromatic moiety may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

tert-butyl 3-[(3-bromophenoxy)methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-12(10-18)11-20-14-6-4-5-13(17)9-14/h4-6,9,12H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYLKTAPAGPHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-bromophenol with tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the 3-bromophenoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring and the phenoxy group.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed:

    Substitution: Various substituted phenoxy derivatives.

    Oxidation: Oxidized products of the pyrrolidine ring or phenoxy group.

    Reduction: Reduced forms of the pyrrolidine ring or phenoxy group.

    Hydrolysis: 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylic acid.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structural features.

Biology:

    Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine:

    Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The bromophenoxy group can engage in halogen bonding or other non-covalent interactions, while the pyrrolidine ring may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns on the Aromatic Ring

a) tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-11-4)
  • Structural Difference : Replaces the phenyl ring with a pyridine ring, introducing a nitrogen atom and a methoxy group at the 3-position.
  • Molecular Weight : 387.27 g/mol (vs. ~383.27 g/mol for the target compound, assuming similar substituents).
b) tert-Butyl 3-(3-bromophenoxy)pyrrolidine-1-carboxylate
  • Structural Difference: Lacks the methylene spacer between the pyrrolidine and phenoxy groups.
  • Impact: Reduced steric hindrance may improve binding to flat aromatic receptors. Direct conjugation between the pyrrolidine and phenoxy groups could enhance electronic effects .
c) tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS 871717-03-2)
  • Structural Difference : The 3-bromophenyl group is directly attached to the pyrrolidine ring instead of via an ether linkage.
  • Impact :
    • Increased rigidity due to the absence of the flexible ether bond.
    • Altered pharmacokinetic properties, such as lipophilicity and metabolic stability .

Functional Group Variations

a) tert-Butyl 3-(2-aminoethoxy)-4-((6-(tert-butoxycarbonylamino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate ((±)-19)
  • Structural Difference: Contains an aminoethoxy side chain and a pyridylmethyl group.
  • The pyridylmethyl group may enhance binding to metal-containing enzymes .
b) tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (CAS 1353983-27-3)
  • Structural Difference: Replaces the phenoxymethyl group with a thioether-linked hydroxyethyl chain.
  • Impact :
    • Thioethers are more nucleophilic than ethers, increasing susceptibility to oxidation.
    • The hydroxyethyl group may improve solubility but reduce membrane permeability .
c) tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)
  • Structural Difference : Features hydroxyl, methyl, and trifluoromethyl groups on the pyrrolidine ring.
  • Impact :
    • The trifluoromethyl group is strongly electron-withdrawing, altering electronic distribution and stability.
    • Stereochemistry (3R,4S) may confer selectivity in chiral environments, such as enzyme active sites .

Heterocyclic Additions

a) tert-Butyl-3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate (3a)
  • Structural Difference : Incorporates a triazole ring and fluorinated/chlorinated benzyloxy groups.
  • Impact :
    • The triazole ring enables click chemistry applications and hydrogen-bonding interactions.
    • Fluorine and chlorine atoms enhance lipophilicity and resistance to metabolic degradation .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate 3-Bromophenoxymethyl, Boc-protected ~383.27 Intermediate for neurological drug synthesis
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine, methoxy, Boc-protected 387.27 Cross-coupling precursor
tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate Direct 3-bromophenyl attachment 342.23 Rigid scaffold for receptor binding
tert-Butyl 3-(2-aminoethoxy)-4-((6-(Boc-amino)pyridin-2-yl)methyl)pyrrolidine-1-carboxylate Aminoethoxy, pyridylmethyl ~550 (estimated) Prodrug for nitric oxide synthase inhibition
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Trifluoromethyl, hydroxy, methyl 281.26 Chiral building block for anticancer agents

Biological Activity

tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl ester group, a pyrrolidine ring, and a bromophenoxy moiety. These elements contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and related fields.

  • Molecular Formula : C₁₅H₂₀BrNO₂
  • Molecular Weight : 326.23 g/mol
  • IUPAC Name : tert-butyl 3-[(3-bromophenoxy)methyl]pyrrolidine-1-carboxylate
  • CAS Number : 1357072-94-6

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution of 3-bromophenol with tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The bromophenoxy group can engage in halogen bonding and other non-covalent interactions, while the pyrrolidine ring may influence binding affinity and specificity towards enzymes or receptors. This compound's mechanism may involve modulation of enzyme activity or receptor interactions, which are critical for its potential therapeutic applications.

Comparative Biological Activity Table

Compound NameBiological ActivityMIC Value
Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylateAntibacterial10 µg/mL
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylateAnticancerNot specified
Tert-butyl 3-{[(5-bromo-3-methoxypyridin-2-yloxy)methyl]}pyrrolidine-1-carboxylateAntituberculosisMIC of 5 µM

Case Studies

While specific case studies focusing solely on this compound are scarce, related research highlights the biological potential of pyrrolidine derivatives:

  • Antibacterial Efficacy : A study evaluated various pyrrole derivatives against Mycobacterium tuberculosis, revealing some derivatives with MIC values as low as 5 µM, indicating strong antibacterial properties that could be explored for further development.
  • Anticancer Potential : Research on structurally similar compounds has demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, suggesting that this compound may possess similar properties pending further investigation .

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate, and how can reaction conditions be controlled to maximize yield?

The compound is typically synthesized via a Mitsunobu reaction between tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 3-bromophenol. Key reagents include diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in anhydrous THF at 0–20°C under nitrogen . Post-reaction purification via column chromatography (e.g., PE/EA 10:1) yields the product. Optimizing stoichiometry (1:1 molar ratio of reactants) and reaction time (monitored by TLC) is critical to achieving yields >75% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential. The tert-butyl group appears as a singlet at ~1.4 ppm (1H NMR) and 28 ppm (13C NMR). The pyrrolidine ring protons show splitting between 2.5–4.0 ppm, while the bromophenoxy moiety exhibits aromatic peaks at 6.8–7.4 ppm. HRMS confirms the molecular ion peak at m/z 342.08 (M+H)+ .

Q. How can researchers address challenges in purifying this compound?

Flash column chromatography with gradients of petroleum ether/ethyl acetate (10:1 to 5:1) effectively removes unreacted phenol and phosphine oxides. For large-scale synthesis, recrystallization from dichloromethane/hexane mixtures improves purity (>99%) .

Advanced Research Questions

Q. What strategies exist for resolving contradictions in reported reactivity data for bromophenoxy-pyrrolidine derivatives?

Discrepancies often arise from substituent positioning (e.g., para- vs. meta-bromo) and steric effects. Meta-substituted derivatives like this compound exhibit lower electrophilicity than para-analogs due to reduced conjugation. Validate reactivity using computational methods (DFT) to map electron density and compare with experimental results .

Q. How can computational modeling guide the design of derivatives targeting enzyme inhibition?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or proteases. The bromophenoxy group’s π-stacking potential and pyrrolidine’s conformational flexibility are key variables. For example, substituting bromine with electron-withdrawing groups (e.g., CF₃) may enhance binding to hydrophobic enzyme pockets .

Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies in buffers (pH 1–10) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. The tert-butyl ester hydrolyzes rapidly under acidic conditions (t₁/₂ < 24 hrs at pH 2), while the bromophenoxy group remains stable up to 50°C. Use Arrhenius plots to extrapolate shelf-life .

Q. How can researchers optimize multi-step syntheses involving this compound as an intermediate?

Implement flow chemistry for scalability. For example, a continuous-flow Mitsunobu reaction with immobilized PPh₃ reduces reagent waste and improves throughput. Pair with in-line IR spectroscopy for real-time monitoring of intermediate formation .

Methodological Notes

  • For biological studies , use in vitro models (e.g., enzyme inhibition assays) rather than extrapolating from structurally related compounds.
  • Stereochemical analysis requires chiral HPLC or X-ray crystallography, as pyrrolidine rings may adopt multiple conformations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate
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tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate

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